molecular formula C16H15NO5S4 B2536099 methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034483-15-1

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2536099
CAS RN: 2034483-15-1
M. Wt: 429.54
InChI Key: WBGJNMCKNHGROJ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO5S4 and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : Thiophene derivatives, including those similar to the specified compound, have been synthesized for various applications, including biological activities and material science. For instance, the synthesis of thiophene-Schiff bases and their complexes showed significant antibacterial and antifungal activities, indicating their potential as bioactive molecules (Altundas et al., 2010). Additionally, the facile synthesis of 3-sulfenylated chromones from thiophenols underlines the versatility of thiophene derivatives in organic synthesis (Zhong et al., 2017).

  • Chemical Reactions and Functionalization : The reactivity of thiophene carboxylates towards various chemical modifications highlights their utility in synthesizing complex molecules. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate leading to a new route to alkyl ethers of thiotetronic acids demonstrate the chemical versatility of thiophene derivatives (Corral & Lissavetzky, 1984).

Biological Activities

  • Antimicrobial and Antiandrogen Activities : Several studies have focused on the biological activities of thiophene derivatives, including antimicrobial and antiandrogen effects. For instance, novel cycloalkylthiophene Schiff bases exhibited significant antibacterial and antifungal properties (Altundas et al., 2010). Furthermore, derivatives of 2-hydroxypropionanilides have shown promise as antiandrogens, indicating potential applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Material Science and Environmental Applications

  • Polymer Solar Cells : The incorporation of thiophene derivatives into polymers for solar cell applications demonstrates their importance in materials science. For example, polymers synthesized with methyl thiophene carboxylate units have been used to achieve high-efficiency, eco-friendly polymer solar cells (Park et al., 2017).

  • Microbial Metabolism : The microbial metabolism of thiophen-2-carboxylate as a carbon, energy, and sulfur source underscores the environmental significance of thiophene derivatives, revealing insights into biodegradation pathways and potential environmental detoxification strategies (Cripps, 1973).

properties

IUPAC Name

methyl 3-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S4/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGJNMCKNHGROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

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